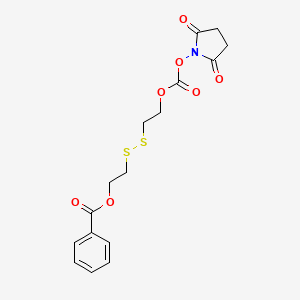

NHS-SS-Ph

Description

Overview of NHS Ester Reactivity in Amine Acylation

The primary application of N-Hydroxysuccinimide esters in bioconjugation is the acylation of primary amines (-NH2), which are abundantly found in biomolecules, particularly at the N-terminus of proteins and in the side chain of lysine (B10760008) residues. nih.govresearchgate.net The reaction mechanism involves a nucleophilic attack by the primary amine on the carbonyl carbon of the NHS ester. glenresearch.comnih.gov This process leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide group and forming a highly stable amide bond between the two molecules. glenresearch.com

The reaction is most efficient in physiologic to slightly alkaline conditions, typically within a pH range of 7.2 to 8.5. thermofisher.comthermofisher.com While the reaction with the target amine is generally favored, NHS esters are susceptible to hydrolysis in aqueous solutions, where water molecules can also act as nucleophiles. glenresearch.comthermofisher.com The rate of this competing hydrolysis reaction increases with pH. thermofisher.com For instance, the half-life of a typical NHS ester can be several hours at pH 7 but may decrease to just minutes at a pH of 8.6. thermofisher.comthermofisher.com Despite this, the acylation of amines is usually efficient because primary amines are significantly better nucleophiles than water. glenresearch.com

| Property | Description |

| Reactive Group | N-Hydroxysuccinimide Ester |

| Target Functional Group | Primary Amine (-NH2) |

| Resulting Covalent Bond | Amide Bond |

| Byproduct | N-hydroxysuccinimide (NHS) |

| Optimal pH Range | 7.2 - 8.5 |

| Competing Reaction | Hydrolysis |

The Significance of Cleavable Linkers in Reversible Bioconjugation Systems

In many advanced applications, such as targeted drug delivery, it is not enough to simply connect two molecules; the connection must also be reversible under specific conditions. This is the role of cleavable linkers, which are designed to be stable under one set of conditions (e.g., in the bloodstream) but break apart in another (e.g., inside a target cell). creativebiolabs.netcam.ac.uk This controlled release is critical for activating a therapeutic agent at its site of action while minimizing off-target effects. nih.govresearchgate.net

Among the various types of cleavable linkers, those based on disulfide bonds (-S-S-) are particularly prominent. creativebiolabs.netbroadpharm.com Disulfide linkers are valued for their relative stability in the oxidizing environment of the bloodstream, but they are readily cleaved in the highly reducing environment found inside cells. creativebiolabs.net This difference is due to the high intracellular concentration of reducing agents like glutathione (B108866) (GSH). creativebiolabs.netnih.gov When a bioconjugate containing a disulfide linker is internalized by a cell, the disulfide bond is reduced, breaking the linker and releasing the attached molecule, such as a cytotoxic drug. creativebiolabs.net This redox-sensitive cleavage mechanism is a cornerstone of many modern therapeutic strategies, particularly in the design of antibody-drug conjugates (ADCs). creativebiolabs.netcam.ac.uk

Positioning of NHS-SS-Ph within the Landscape of Advanced Chemical Linkers

This compound is a heterobifunctional crosslinker that exemplifies the integration of the two chemical principles discussed above. invivochem.comglpbio.commedchemexpress.com It is classified as an advanced, cleavable linker specifically designed for applications like the synthesis of ADCs. invivochem.comglpbio.commedchemexpress.com Its structure incorporates both an NHS ester group and a disulfide bond, allowing it to first stably attach to a molecule and then be cleaved under specific reducing conditions.

The NHS ester end of the molecule provides the amine-reactive functionality, enabling the linker to be conjugated to an antibody or another protein through a stable amide bond. thermofisher.commedchemexpress.com The other end of the linker is designed to be attached to a payload, such as a cytotoxic drug. The critical feature of this compound is the disulfide bond positioned within its backbone. medchemexpress.com This disulfide bridge acts as the cleavable trigger. medchemexpress.com

In the context of an ADC, a conjugate made using this compound remains intact while circulating in the bloodstream. creativebiolabs.net Upon reaching a target cell and being internalized, the intracellular reducing environment cleaves the disulfide bond, releasing the drug from the antibody. creativebiolabs.net This positions this compound as a sophisticated tool in the bioconjugation landscape, enabling the creation of targeted therapeutic systems that rely on controlled, environment-sensitive release mechanisms.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 2750799-12-1 |

| Molecular Formula | C16H17NO7S2 |

| Molecular Weight | 399.44 g/mol |

| Classification | Cleavable ADC Linker |

Properties

Molecular Formula |

C16H17NO7S2 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyldisulfanyl]ethyl benzoate |

InChI |

InChI=1S/C16H17NO7S2/c18-13-6-7-14(19)17(13)24-16(21)23-9-11-26-25-10-8-22-15(20)12-4-2-1-3-5-12/h1-5H,6-11H2 |

InChI Key |

VCMZIGLIZQEWHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCCSSCCOC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Nhs Ss Ph

Fundamental Synthetic Pathways to NHS-SS-Ph and Related Succinimidyl Esters

The synthesis of a typical this compound compound is a multi-step process that involves the careful construction of a carboxylic acid precursor containing the phenyl-disulfide moiety, followed by the activation of the carboxyl group into an NHS ester.

Precursor Synthesis and Intermediate Formation

The core precursor for this compound is a carboxylic acid that contains a phenyl-disulfide group, such as 3-(phenyldithio)propanoic acid. The synthesis of this intermediate can be approached in several ways. One common method involves the reaction of thiophenol with a suitable propanoic acid derivative.

A foundational strategy is the disulfide exchange reaction. For example, 3-mercaptopropionic acid can be reacted with a phenyl sulfenylating agent. A highly efficient method involves reacting the thiol with diphenyl disulfide (Ph₂S₂), which is commercially available or can be prepared by the oxidation of thiophenol. wikipedia.org This reaction establishes the asymmetric disulfide bond required for the final product.

Alternatively, a precursor like 3,3'-dithiodipropionic acid can be synthesized first and then modified. youtube.com However, for creating the specific phenyl-disulfide structure, direct synthesis from thiophenol and a mercaptopropanoic acid derivative is more straightforward. The synthesis of related N,N-disubstituted β-amino acids has been demonstrated using N-phenyl-N-thiocarbamoyl-β-alanine as a starting material, highlighting pathways to complex propanoic acid derivatives. nih.gov

Strategies for N-Hydroxysuccinimide Esterification

The conversion of the carboxylic acid precursor to its active NHS ester is a critical step. N-Hydroxysuccinimide (NHS) esters are among the most versatile activated esters due to their high reactivity with primary amines under mild, slightly alkaline conditions (pH 7.2-8.5). amerigoscientific.comthermofisher.com The primary challenge is to achieve high yield and purity, as the NHS ester is susceptible to hydrolysis. creative-proteomics.com

Several methods exist for this esterification:

Carbodiimide (B86325) Coupling: This is the most traditional and widely used method. researchgate.net A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to activate the carboxylic acid. amerigoscientific.com The activated acid forms an O-acylisourea intermediate, which then reacts with N-hydroxysuccinimide to yield the final NHS ester and a urea (B33335) byproduct. amerigoscientific.com While effective, the removal of the urea byproduct can sometimes complicate purification. amerigoscientific.com

Pre-activated Reagents: To circumvent issues with carbodiimide byproducts, methods using reagents like diphenyl chlorophosphate or triphosgene (B27547) have been developed. researchgate.netgoogle.com These reagents activate the carboxylic acid for direct reaction with NHS, often providing high yields at room temperature. researchgate.net

Iodine/Triphenylphosphine (B44618) Method: A more recent development involves the use of a combination of triphenylphosphine (PPh₃), iodine (I₂), and a base like triethylamine. This system efficiently converts a broad range of carboxylic acids into their corresponding NHS esters without the need for carbodiimide coupling agents. organic-chemistry.org

The choice of method often depends on the scale of the synthesis, the specific properties of the carboxylic acid precursor, and the desired purity of the final product.

Interactive Table: Comparison of NHS Esterification Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

| DCC/EDC | Organic solvent or aqueous (for EDC), Room Temp, 1-4h | Widely used, well-established, good yields | Urea byproduct can be difficult to remove |

| Triphosgene | Room temperature, rapid process | Good yields, mild conditions, easy operation | Triphosgene is highly toxic and requires careful handling |

| I₂/PPh₃/Et₃N | Room temperature, avoids carbodiimides | Cost-effective, simple, broad substrate scope, minimal racemization | Requires stoichiometric reagents |

| Diphenyl Chlorophosphate | 0°C to 100°C in the presence of a base | Alternative to carbodiimides | May require elevated temperatures |

Incorporation of the Disulfide Bridge and Phenyl Moiety

The disulfide bridge is a key functional element, providing a cleavable linkage. The phenyl group is typically incorporated via the precursor, thiophenol. The formation of the disulfide bond can be achieved through several routes:

Oxidation of Thiols: A mixture of thiophenol and 3-mercaptopropionic acid could be co-oxidized, but this often leads to a statistical mixture of symmetric (diphenyl disulfide, 3,3'-dithiodipropionic acid) and asymmetric products, complicating purification.

Reaction with Activated Thiols: A more controlled method involves reacting one thiol with an "activated" form of the other. For instance, 3-mercaptopropionic acid can be reacted with a phenylsulfenyl chloride (PhSCl).

Pyridyl Disulfide Chemistry: A widely used strategy in bioconjugation for creating disulfide bonds involves 2-pyridyl disulfide groups. axispharm.com A precursor like 3-mercaptopropionic acid can be reacted with 2,2'-dipyridyl disulfide to form S-(2-pyridyldithio)propionic acid. This intermediate can then react with thiophenol to yield the desired 3-(phenyldithio)propanoic acid, releasing pyridine-2-thione. This method offers high specificity and the reaction can be monitored spectrophotometrically. axispharm.com

Considerations in Synthetic Yield and Purity for Research Applications

For this compound to be effective in research, particularly in applications like protein crosslinking or creating antibody-drug conjugates, high purity is paramount. gyrosproteintechnologies.comnih.gov Impurities can lead to ambiguous results or the formation of undesired conjugates.

Hydrolysis: The primary source of impurity is the hydrolysis of the NHS ester, which regenerates the carboxylic acid. thermofisher.com The rate of hydrolysis is highly pH-dependent, increasing significantly under alkaline conditions. thermofisher.com Therefore, this compound must be stored under desiccated conditions and dissolved in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use in aqueous reaction buffers. thermofisher.com

Purification: Purification is typically achieved through chromatographic methods like flash column chromatography or by recrystallization. organic-chemistry.orgnih.gov The success of purification depends on the difference in polarity between the desired NHS ester product and any unreacted starting materials or byproducts (e.g., dicyclohexylurea from DCC coupling).

Yield Optimization: Maximizing yield involves driving the esterification reaction to completion and minimizing hydrolysis. This can be achieved by using a slight excess of the coupling agents and NHS, controlling the reaction temperature (often 0°C to room temperature), and ensuring anhydrous conditions. researchgate.netresearchgate.net Monitoring the reaction progress via techniques like Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Structural Modifications and Analogues of this compound for Tailored Reactivity

The basic this compound structure can be modified to create analogues with fine-tuned properties for specific applications. nih.govmdpi.com The design principles focus on altering the spacer arm to modulate characteristics like water solubility and reaction kinetics.

Design Principles for Modulating Solubility and Reaction Kinetics

Improving Solubility: The phenyl group imparts significant hydrophobicity to the this compound crosslinker. While this allows it to permeate cell membranes, it can cause solubility issues in purely aqueous buffers, potentially leading to aggregation of protein conjugates. youtube.comthermofisher.com

Sulfo-NHS Esters: A common strategy is to replace the NHS group with its sulfonated counterpart, Sulfo-NHS. The addition of the negatively charged sulfonate group (–SO₃) dramatically increases water solubility without altering the amine-reactive chemistry. creative-proteomics.comhuji.ac.il This makes the resulting crosslinker membrane-impermeable, which is advantageous for specifically targeting cell surface proteins. korambiotech.com

Polyethylene (B3416737) Glycol (PEG) Spacers: Incorporating flexible, hydrophilic polyethylene glycol (PEG) chains into the spacer arm is another effective method to increase water solubility and reduce the potential for aggregation of the final conjugate. youtube.com A PEGylated version might look like NHS-O-(CH₂CH₂O)n-S-S-Ph.

Modulating Reaction Kinetics and Stability: The length and rigidity of the spacer arm can influence the efficiency of the crosslinking reaction by affecting the accessibility of the target functional groups.

Spacer Arm Length: Varying the length of the alkyl chain (e.g., using 4-(phenyldithio)butanoic acid instead of the propanoic acid derivative) can create a range of crosslinkers with different spatial reaches, which is important when linking two large biomolecules.

Structural Stability: While the disulfide bond is designed to be cleavable, its stability can be modulated. Steric hindrance near the disulfide bond can slow the rate of reductive cleavage, a principle used in the design of drug-delivery systems to control the release of a payload. nih.gov

Interactive Table: Properties of this compound Analogues

| Modification | Design Principle | Effect on Properties | Example Application |

| Sulfonation (Sulfo-NHS) | Increase hydrophilicity | High water solubility, membrane-impermeable | Labeling of cell surface proteins without entering the cell |

| PEGylation | Increase hydrophilicity and flexibility | Enhanced water solubility, reduced aggregation of conjugates, increased biocompatibility | Creating soluble antibody-drug conjugates |

| Altering Chain Length | Modify spacer arm reach | Provides variable distances for crosslinking | Optimizing crosslinking efficiency between two specific sites on proteins |

| Introducing Steric Hindrance | Modulate disulfide bond stability | Slower cleavage rate under reducing conditions | Controlled-release drug delivery systems |

Synthesis of Water-Soluble Sulfo-NHS-SS-Ph Derivatives

The synthesis of water-soluble derivatives of N-hydroxysuccinimide esters containing a phenyl disulfide moiety, such as Sulfo-NHS-SS-Ph, is a critical process for creating effective crosslinking agents for use in aqueous environments. The introduction of a sulfonate group onto the N-hydroxysuccinimide ring significantly enhances water solubility, a crucial feature for bioconjugation reactions that are typically performed in physiological buffers. thermofisher.comthermofisher.com The synthetic strategy generally involves a multi-step process: the formation of a precursor carboxylic acid containing the phenyl disulfide group, followed by the activation of the carboxylic acid with Sulfo-N-hydroxysuccinimide (Sulfo-NHS).

A plausible synthetic route to obtain the necessary precursor, 3-(phenyldithio)propanoic acid, involves the reaction of thiophenol with 3-mercaptopropionic acid. This reaction can be achieved through disulfide exchange under oxidizing conditions.

Once the 3-(phenyldithio)propanoic acid precursor is synthesized and purified, the subsequent step is its conversion to the water-soluble N-hydroxysuccinimide ester. This is typically accomplished using a coupling agent, most commonly a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). thermofisher.com The reaction scheme is illustrated below:

Step 1: Synthesis of 3-(phenyldithio)propanoic acid

Step 2: Synthesis of Sulfo-NHS-SS-Ph

A significant challenge in the synthesis of Sulfo-NHS esters is the poor solubility of Sulfo-NHS in organic solvents, which are often required to dissolve the hydrophobic carboxylic acid precursors. This can lead to low yields and complex purification procedures. A notable advancement in this area is the use of phase-transfer catalysts, such as 15-crown-5, which can complex with the sodium cation of the Sulfo-NHS salt, rendering it soluble in organic solvents like dimethylformamide (DMF). This approach facilitates a more efficient and cleaner esterification reaction.

The reaction conditions for the coupling of the carboxylic acid with Sulfo-NHS are critical for achieving a high yield. The reaction is typically carried out in an aprotic polar solvent, such as DMF or dimethyl sulfoxide (B87167) (DMSO), to ensure the solubility of the reactants. The pH of the reaction mixture is also a crucial parameter; NHS ester formation is most efficient under slightly acidic to neutral conditions (pH 4.5-7.2), while the subsequent reaction with primary amines is favored at a slightly alkaline pH (7-8). thermofisher.com

The table below summarizes the key reactants and their roles in the synthesis of Sulfo-NHS-SS-Ph.

| Reactant | Role |

| 3-(phenyldithio)propanoic acid | Precursor molecule containing the phenyl disulfide and carboxylic acid functionalities. |

| N-hydroxysulfosuccinimide (Sulfo-NHS) | Provides the activated ester functionality and imparts water solubility. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent that facilitates the formation of the ester bond between the carboxylic acid and Sulfo-NHS. |

| 15-Crown-5 (optional) | Phase-transfer catalyst to improve the solubility of Sulfo-NHS in organic solvents. |

| Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Aprotic polar solvent for the reaction. |

The purification of the final product, Sulfo-NHS-SS-Ph, is typically achieved through chromatographic techniques to remove unreacted starting materials and byproducts, such as the urea derivative formed from EDC. The purity of the final compound is essential for its successful application in bioconjugation, as contaminants can lead to undesirable side reactions.

Mechanistic Studies and Kinetic Analysis of Nhs Ss Ph Reactivity

Nucleophilic Acyl Substitution Mechanism by Primary Amines

The primary reaction pathway for the conjugation of NHS-SS-Ph to proteins and peptides is through a nucleophilic acyl substitution with primary amines. thermofisher.comyoutube.com This reaction targets the N-terminal α-amines of polypeptides and the ε-amino groups of lysine (B10760008) residues. thermofisher.comnih.gov

The mechanism is initiated by the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. nih.gov This leads to the formation of a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide moiety is eliminated as a leaving group, resulting in the formation of a stable amide bond between the target molecule and the SS-Ph portion of the crosslinker. thermofisher.comyoutube.com The reaction releases N-hydroxysuccinimide as a byproduct. thermofisher.com This process is a classic example of an acylation reaction. thermofisher.com

pH Dependence of Amine Reactivity and Ester Hydrolysis

The efficiency of the conjugation reaction with this compound is highly dependent on the pH of the reaction medium. The pH influences both the nucleophilicity of the target amine groups and the stability of the NHS ester itself. thermofisher.comjyi.org

The rate of amide bond formation is directly proportional to the concentration of the unprotonated, nucleophilic form of the primary amine. jyi.orgresearchgate.net The pKa of the N-terminal α-amine is typically around 8.0, while the pKa of the lysine ε-amine is around 10.5. nih.gov Consequently, at physiological pH (around 7.0-7.4), the N-terminal amine is more nucleophilic and thus more reactive than the predominantly protonated lysine side chain. nih.gov To favor modification of lysine residues, the reaction is often carried out at a pH of 8.5 to 9.5. nih.gov

The stability of the NHS ester in this compound is inversely related to the pH of the aqueous solution. Hydrolysis, where water acts as a nucleophile to attack the ester, competes with the desired aminolysis reaction. nih.gov This side reaction regenerates the original carboxyl group and releases NHS, rendering the crosslinker inactive. thermofisher.com The rate of hydrolysis increases significantly with increasing pH. thermofisher.comlumiprobe.com

The following table summarizes the typical half-life of NHS esters at various pH values, illustrating the ester's decreasing stability as conditions become more alkaline.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | Not Specified | 1 hour |

| 8.6 | 4 | 10 minutes |

This data is for general NHS esters and serves as an illustrative guide for the behavior of this compound. Specific kinetic parameters can vary based on the full molecular structure. thermofisher.comthermofisher.comlumiprobe.com

Chemoselectivity Profile of this compound towards Biological Nucleophiles

While primary amines are the principal targets for NHS esters, the potential for off-target reactions with other nucleophilic amino acid side chains exists. The chemoselectivity of this compound is a critical factor in ensuring the desired conjugation outcome.

Under typical reaction conditions (pH 7.2-8.5), this compound exhibits a strong preference for reacting with the primary amines of lysine residues and the N-terminus of proteins. thermofisher.comnih.gov This is due to the relatively high nucleophilicity of these groups in this pH range compared to other potential reaction sites. thermofisher.com The accessibility of these amine groups on the protein surface also plays a significant role in their reactivity. thermofisher.comnih.gov

Side reactions with the hydroxyl groups of serine, threonine, and tyrosine, as well as the imidazole (B134444) group of histidine, have been reported for NHS esters. nih.govnih.govresearchgate.net These reactions are generally less favorable than the reaction with primary amines. However, the local protein microenvironment can sometimes enhance the reactivity of these other nucleophiles. nih.gov

Some studies have noted that at a lower pH (e.g., 6.0), the reactivity of NHS esters with tyrosine may increase relative to lysine. nih.govacs.org Conversely, at more alkaline pH values, the reaction with lysine is more strongly favored. acs.org Therefore, careful control of the reaction pH is a key strategy to mitigate off-target modifications and enhance the chemoselectivity of this compound for its intended primary amine targets. nih.gov

Redox-Responsiveness: Disulfide Cleavage Mechanism in Reducing Environments

The disulfide bond within the this compound molecule imparts a crucial characteristic: redox-responsiveness. This feature allows for the selective cleavage of the linker under reducing conditions, a property extensively utilized in the design of stimuli-responsive materials and drug delivery systems. The cleavage of the disulfide bridge is primarily achieved through a thiol-disulfide exchange reaction, typically initiated by biological reducing agents such as glutathione (B108866) (GSH) or synthetic reducing agents like dithiothreitol (B142953) (DTT).

The general mechanism of disulfide bond reduction by a thiol-containing reducing agent (R-SH) involves the nucleophilic attack of the thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond in this compound. This reaction proceeds through a two-step process. In the first step, a mixed disulfide intermediate is formed along with the release of a thiol. This is followed by a second thiol-disulfide exchange reaction, which ultimately results in the cleavage of the original disulfide bond and the formation of two thiol-containing molecules.

In a biological context, the intracellular environment is significantly more reducing than the extracellular space, primarily due to a much higher concentration of glutathione. This differential provides a trigger for the cleavage of disulfide-containing linkers like this compound once they are internalized into cells. The reaction with GSH, a tripeptide, leads to the formation of a mixed disulfide between the linker and glutathione, which can then be further reduced to fully cleave the linker.

Kinetic studies on peptide coacervates modified with a derivative of this compound (HBpep-SP) have demonstrated this redox-responsive disassembly. google.com The reduction of these coacervates when exposed to glutathione was monitored over time, providing insight into the cleavage kinetics. The data indicates a time-dependent reduction, confirming the susceptibility of the disulfide bond to cleavage by physiologically relevant concentrations of GSH. google.com

The rate of this cleavage can be influenced by several factors, including the concentration of the reducing agent, pH (which affects the concentration of the reactive thiolate anion), and the steric accessibility of the disulfide bond.

The following table presents data from a study on the glutathione (GSH)-induced reduction of coacervates formed from a peptide conjugated with an this compound derivative (HBpep-SP). The data illustrates the percentage of the peptide remaining in its non-reduced form over time when exposed to GSH, thereby providing an indirect measure of the disulfide cleavage kinetics. google.com

Table 1: Kinetic Data of GSH-Induced Reduction of HBpep-SP Coacervates

| Time (minutes) | % Non-Reduced HBpep-SP |

|---|---|

| 0 | 100 |

| 30 | ~80 |

| 60 | ~65 |

This kinetic profile demonstrates a time-dependent reduction process, which is fundamental to the application of this compound in systems requiring controlled release in a reducing environment.

Applications of Nhs Ss Ph in Advanced Biochemical and Materials Research

Protein and Peptide Labeling and Functionalization

NHS-SS-Ph is utilized in the labeling and functionalization of proteins and peptides, leveraging the reactivity of its NHS ester group with accessible amine functionalities. This conjugation strategy is valuable for developing research probes, modifying biomolecule properties, and creating sophisticated biomaterials.

Strategies for Non-Selective and Site-Selective Protein Amine Labeling

Amine labeling of proteins using NHS esters like this compound can be approached with varying degrees of selectivity, targeting either multiple amine sites or aiming for more specific conjugation.

While NHS esters primarily react with the epsilon-amines of lysine (B10760008) residues, they can also react with the alpha-amine at the N-terminus of a polypeptide chain. The pKa of the N-terminal amine is generally lower than that of lysine epsilon-amines, which can allow for a degree of N-terminal selective labeling by carefully controlling the reaction pH. However, specific detailed methodologies or data demonstrating preferential N-terminal conjugation using this compound were not prominently featured in the examined research, with a greater emphasis placed on lysine modification.

Research has demonstrated the use of this compound as an amine-reactive small molecule for conjugating to the Lys side chain amine of peptides. For instance, this compound was employed to modify a lysine residue within a phase-separating peptide (Fmoc-HBpep-K) to create HBpep-SP. The conjugation was performed by dissolving the peptide in dimethylformamide (DMF) and adding N,N-diisopropylethylamine (DIEA) followed by this compound, with the reaction proceeding overnight at room temperature. This derivatization introduced a moiety via a cleavable disulfide bond, which was crucial for the peptide's function in forming coacervates for intracellular delivery. The cleavage of the disulfide bond, mediated by intracellular glutathione (B108866) (GSH), facilitated the release of the conjugated moiety.

Reversible Biotinylation of Proteins and Peptides for Research Probes

The architecture of this compound, containing an NHS ester for amine conjugation and a cleavable disulfide bond, makes it suitable for creating reversible biotinylation reagents. By conjugating a biotin (B1667282) molecule to the phenyl group or incorporating it into the linker structure attached via the disulfide and NHS ester, this compound-based reagents can be designed to label proteins or peptides with biotin through stable amide bonds formed at lysine residues or the N-terminus. The presence of the disulfide bond allows for the subsequent release of the biotinylated molecule from avidin (B1170675) or streptavidin affinity matrices under reducing conditions, which is a valuable technique for protein purification, detection, and interaction studies. While specific examples of "this compound" directly used as a complete biotinylation reagent were not detailed in the provided search results, its structure aligns with the design principles of cleavable biotinylation reagents.

Covalent Attachment of Fluorescent Probes and Reporter Tags

Similar to biotinylation, this compound can serve as a linker for the covalent attachment of fluorescent probes, enzymatic reporters, or other tags to proteins and peptides. The NHS ester reacts with available amine groups on the biomolecule, forming a stable conjugate. If the fluorescent probe or reporter tag is incorporated into the molecule linked to the protein via the disulfide bond, the tag can be released upon reduction of the disulfide. This capability is useful for applications requiring the visualization or detection of labeled biomolecules, with the option for cleavable release for downstream analysis or functional recovery. The general application of this compound in protein labeling with fluorescent dyes or other tags has been noted. fishersci.ca

Chemical Crosslinking in Structural Biology and Proteomics

Chemical crosslinking, using agents like this compound, plays a vital role in structural biology and proteomics by covalently linking molecules, often proteins. The cleavable nature of the disulfide bond in this compound allows for the reversal of the crosslink, which is particularly useful in techniques like mass spectrometry for identifying the linked sites.

Elucidating Protein-Protein Interaction Networks

Crosslinking with bifunctional reagents such as those containing NHS esters and disulfide bonds helps to capture transient or weak protein-protein interactions in their native cellular environment. By forming covalent links between interacting proteins, these complexes can be stabilized and isolated for further analysis. Subsequent cleavage of the disulfide bond allows for the identification of the individual proteins within the complex, providing insights into protein interaction networks. This approach complements other methods for studying protein interactions by providing spatial constraints on interacting residues.

Probing Protein Conformation and Subunit Arrangement

Crosslinking can also be used to study the three-dimensional structure of proteins and the arrangement of subunits in protein complexes. By reacting with accessible amino groups on the protein surface, crosslinkers like this compound can provide information about the proximity of different regions within a single protein or between subunits of a complex. The distances between crosslinked residues, determined after cleavage and analysis, can serve as constraints for computational modeling of protein structures or validation of existing structural data.

Methodologies for Cleavable Crosslinking Mass Spectrometry (XL-MS)

Cleavable crosslinkers are indispensable in crosslinking mass spectrometry (XL-MS). In a typical XL-MS workflow using an this compound type crosslinker, proteins are crosslinked, digested into peptides, and the crosslinked peptides are enriched. The disulfide bond is then cleaved, often by reduction with agents like DTT or TCEP. This cleavage results in two peptides, each retaining a modification from the crosslinker remnant. The modified peptides are then analyzed by mass spectrometry. The masses of the modified peptides and the fragmentation patterns allow for the identification of the crosslinked residues and thus the interacting regions of the proteins. The cleavable nature simplifies the mass spectrometric analysis compared to non-cleavable crosslinkers by converting a single crosslinked peptide into two detectable species, aiding in data interpretation and identification of crosslinking sites.

Functionalization of Nanomaterials and Polymeric Systems

The reactive NHS ester and potentially the cleavable disulfide bond of compounds like this compound make them useful for modifying the surface properties of materials, particularly nanomaterials and polymers, for various applications, including those in cell biology and biotechnology.

Surface Functionalization of Nanoparticles (e.g., Magnetic Nanoparticles, Gold Nanoparticles)

NHS esters are widely used to functionalize nanoparticles, including magnetic nanoparticles and gold nanoparticles, by reacting with amine-terminated ligands or coatings on the nanoparticle surface. This allows for the covalent attachment of a variety of biomolecules, such as proteins, antibodies, or peptides, to the nanoparticle surface. If a cleavable linker like this compound is used, it can enable the controlled release of the attached molecule from the nanoparticle surface upon reduction of the disulfide bond. This is particularly useful in applications like targeted drug delivery or diagnostic assays where the release of the payload or probe is desired at a specific site or time.

Development of Stimuli-Responsive Materials Incorporating Disulfide Linkages

The incorporation of disulfide linkages into polymeric materials is a widely explored strategy for creating systems that respond to reducing environments, such as those found within cells or in specific disease states like cancer researchgate.netdovepress.comsemanticscholar.orgnih.gov. This compound, with its inherent disulfide bond and amine-reactive NHS ester, serves as a valuable building block for constructing such stimuli-responsive materials.

These materials can include polymers, hydrogels, and nanoparticles designed for applications such as controlled drug delivery and diagnostics researchgate.netdovepress.comsemanticscholar.orgnih.govpreprints.org. The disulfide bond acts as a cleavable link within the material's structure or between the material and a conjugated molecule (e.g., a drug) mdpi.comresearchgate.net. In a reducing environment, the disulfide bonds are cleaved, leading to a change in the material's properties, such as disassembly, degradation, or the release of a encapsulated or conjugated payload mdpi.comdovepress.comsemanticscholar.orgnih.gov.

Research findings highlight the utility of disulfide-containing linkers in creating micelles and polymersomes that release their contents in response to intracellular GSH concentrations mdpi.comdovepress.comsemanticscholar.orgnih.gov. For instance, amphiphilic block copolymers incorporating disulfide linkages between hydrophilic and hydrophobic blocks have been shown to form micelles that disassemble upon exposure to GSH, facilitating the release of encapsulated drugs mdpi.comdovepress.comsemanticscholar.orgnih.gov. The rate of disassembly and release can be dependent on the concentration of the reducing agent mdpi.comdovepress.com.

Data from studies on disulfide-linked polymeric micelles demonstrate their stability in physiological conditions (neutral pH, low reducing agent concentration) and rapid drug release in the presence of higher concentrations of reducing agents like dithiothreitol (B142953) (DTT) or GSH, mimicking intracellular environments mdpi.com.

| Material Type | Disulfide Linkage Location | Stimulus | Response | Application |

| Polymeric Micelles | Between hydrophilic/hydrophobic blocks | Reducing agent (GSH, DTT) | Disassembly, payload release | Drug delivery |

| Crosslinked Hydrogels | Within polymer network | Reducing agent (GSH, DTT) | Degradation, release of encapsulated substances | Drug delivery, sensing |

| Bioconjugates (e.g., ADCs) | Linking payload to carrier | Reducing agent (GSH) | Payload release | Targeted therapy |

Integration with Bioorthogonal and Click Chemistry Approaches

This compound can be integrated with bioorthogonal and click chemistry approaches to create sophisticated bioconjugates and functional materials. Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes nih.govmpg.de. Click chemistry, a subset of bioorthogonal chemistry, refers to highly efficient, reliable, and selective reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron-demand Diels-Alder reactions nih.govmpg.degenelink.comnih.gov.

The NHS ester moiety in this compound allows for facile conjugation to amine-containing biomolecules like proteins or peptides under mild conditions nih.govthermofisher.comthermofisher.comthermofisher.comacs.org. This initial conjugation step can introduce the disulfide-containing linker and, potentially, a handle for subsequent click chemistry reactions if the molecule conjugated to the phenyl group also contains a click-reactive group (e.g., azide (B81097), alkyne, tetrazine, cyclooctene) axispharm.comcreative-biolabs.commedchemexpress.comconju-probe.com.

This integration is particularly useful for creating multi-functional biomolecules or materials where precise control over the attachment of different components is required. The ability of the NHS ester to react with amines provides a straightforward method for incorporating the disulfide bond and the potential for click chemistry into a wide range of biomolecules or pre-functionalized materials thermofisher.comthermofisher.comthermofisher.com.

Tandem Conjugation Strategies Employing this compound and Click Reactions

Tandem conjugation strategies utilizing this compound involve sequential reactions where the NHS ester is used for initial conjugation, followed by a click chemistry reaction. Typically, this compound (or a similar disulfide-containing NHS ester with an additional click handle) is reacted with an amine-containing molecule, such as a protein or a surface thermofisher.comthermofisher.comthermofisher.com. This forms a stable amide bond, attaching the disulfide linker to the biomolecule or surface.

If the molecule attached via the this compound linker contains a click-reactive group, a second molecule bearing a complementary click-reactive group can then be conjugated through a highly selective click reaction axispharm.comcreative-biolabs.commedchemexpress.comconju-probe.com. For example, if a BCN-SS-NHS linker is used (a related compound where a bicyclo[6.1.0]nonyne (BCN) group is present instead of just a phenyl group, still containing the NHS ester and disulfide bond), the NHS ester can conjugate to a protein, and the BCN group can then react with an azide-functionalized molecule via copper-free SPAAC axispharm.commedchemexpress.com. Similarly, a Tetrazine-SS-NHS linker could be used for subsequent reaction with a trans-cyclooctene (B1233481) (TCO) or norbornene conju-probe.com.

These tandem strategies offer several advantages:

Modularity: Different molecules can be attached using established NHS chemistry and highly specific click reactions.

Control: The two steps can be optimized independently, allowing for better control over the conjugation process and the stoichiometry of attachment.

Versatility: A wide range of click reactions and functional groups can be employed in the second step, enabling the conjugation of diverse payloads, probes, or biomolecules nih.govgenelink.comnih.gov.

An example could involve first conjugating an this compound derivative containing an alkyne or azide to a protein via lysine residues using the NHS ester. Subsequently, a fluorescent dye or drug functionalized with the complementary azide or alkyne could be attached using copper-catalyzed or strain-promoted azide-alkyne cycloaddition genelink.comnih.gov.

Orthogonal Reactivity in Multi-Component Bioconjugation Systems

Orthogonal reactivity is crucial in multi-component bioconjugation systems where multiple molecules need to be selectively attached to a single platform (e.g., a protein, nanoparticle, or surface) without undesired cross-reactions nih.govacs.org. This compound contributes to orthogonal strategies through its specific reactivity with primary amines thermofisher.comthermofisher.comthermofisher.com.

In a multi-component system, this compound can be used to functionalize amine-containing sites, while other functional groups on the same platform are modified using different, non-interfering chemistries. For instance, if a protein contains both lysine residues (primary amines) and cysteine residues (thiols), this compound can selectively target the lysine residues under appropriate pH conditions (typically pH 7-9), while thiol-specific reagents (e.g., maleimides) can be used to modify the cysteine residues nih.govthermofisher.comthermofisher.comrsc.org.

Furthermore, the combination of NHS ester chemistry with bioorthogonal click reactions provides a powerful orthogonal toolbox nih.govacs.org. This compound can be used to introduce a disulfide-cleavable element onto amine-rich sites, while click chemistry handles (like azides, alkynes, tetrazines, or cyclooctenes) are introduced or are already present on other parts of the system or on different molecules to be conjugated axispharm.comcreative-biolabs.commedchemexpress.comconju-probe.comacs.org. These click reactions proceed independently of the NHS ester coupling and the disulfide bond, allowing for the selective attachment of additional components.

This orthogonal reactivity enables the precise assembly of complex bioconjugates or functionalized materials with distinct components attached at specific sites, each potentially having a different release mechanism (e.g., reduction-sensitive release via the disulfide bond introduced by this compound) or function mdpi.comresearchgate.netdovepress.comsemanticscholar.orgnih.govacs.org.

For example, in the development of advanced antibody-drug conjugates (ADCs) or multi-functional nanoparticles, this compound could be used to attach a cleavable drug payload to lysine residues, while a targeting ligand or imaging probe is attached via a click reaction to a different functional group on the antibody or nanoparticle acs.orgrsc.org. This orthogonal approach ensures that each component is conjugated selectively, leading to well-defined and potentially more effective therapeutic or diagnostic agents.

Analytical Methodologies for Characterization of Nhs Ss Ph Conjugates in Research

Chromatographic Separation Techniques

Chromatographic methods are indispensable for isolating the desired conjugate from unconjugated starting materials, excess linker, and potential reaction byproducts. The choice of chromatographic mode depends on the physicochemical properties of the conjugate and the specific analytical objective.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Product Purity and Yield Assessment

RP-HPLC is a widely utilized technique for analyzing the purity of peptides, proteins, and their conjugates, separating components based on their differential hydrophobicity diva-portal.orgrsc.orgnih.gov. In the context of NHS-SS-Ph conjugates, RP-HPLC is employed to resolve the conjugated biomolecule from the unconjugated species and any residual free linker or hydrolyzed linker. The attachment of the this compound linker and its conjugated payload alters the hydrophobicity of the biomolecule, influencing its retention behavior on the reversed-phase column. Detection is typically achieved by monitoring absorbance at wavelengths characteristic of the biomolecule (e.g., 280 nm) or the conjugated molecule, allowing for the quantification of individual components and thus the determination of product purity and estimation of reaction yield diva-portal.orgrsc.orgnih.gov.

While effective for separating species with varying degrees of conjugation, particularly in cases of site-specific modification, RP-HPLC may face challenges in fully resolving the complex mixtures generated by random conjugation to multiple lysine (B10760008) residues on a large protein, which can result in a high degree of heterogeneity nih.gov.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) provides direct information about the mass-to-charge ratio (m/z) of molecules, which is fundamental for confirming the identity of the conjugated product, determining the extent of labeling, and pinpointing the sites of conjugation.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a soft ionization technique well-suited for the analysis of large biomolecules, including proteins and peptides explorationpub.comnih.govnih.gov. It can provide the average molecular weight of the conjugated species. For this compound conjugates, MALDI-TOF MS can verify that conjugation has occurred by detecting a mass increase corresponding to the addition of the linker and the molecule conjugated through it to the biomolecule nih.govnih.gov. While useful for determining the average drug-to-antibody ratio (DAR) for relatively homogeneous conjugates or smaller proteins, the resolution of MALDI-TOF MS may be insufficient to fully resolve the individual species within highly heterogeneous mixtures resulting from random conjugation to multiple sites on a large protein like an antibody nih.gov. Nevertheless, it serves as a valuable method for confirming conjugate formation and providing an estimate of the average mass modification nih.govnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification of Conjugation Sites

LC-MS/MS couples the separation power of liquid chromatography with the structural information provided by tandem mass spectrometry. This hyphenated technique is indispensable for identifying the specific amino acid residues on the biomolecule where the this compound linker has attached core.ac.uknih.govresearchgate.net. Following conjugation, the biomolecule is typically subjected to enzymatic digestion to generate smaller peptides. These peptides are then separated by LC, and their fragmentation patterns are analyzed by MS/MS. By interpreting the MS/MS data, researchers can identify peptides that have been modified by the this compound linker and, subsequently, determine the precise amino acid residue(s) involved in the conjugation core.ac.uknih.govresearchgate.net. This information is critical for understanding the impact of conjugation on the biomolecule's structure and function and for optimizing site-specific conjugation strategies. Challenges in this analysis can include managing the hydrophobicity of drug-conjugated peptides and obtaining informative fragmentation data nih.gov.

Quantification of Labeling Stoichiometry (e.g., Drug-to-Antibody Ratio in Research Constructs)

Quantifying the labeling stoichiometry, commonly referred to as the drug-to-antibody ratio (DAR) in the context of ADCs, is a crucial aspect of characterizing this compound conjugates nih.govimrpress.comcore.ac.uk. The DAR directly influences the conjugate's biological activity, pharmacokinetic profile, and potential toxicity nih.govcore.ac.uk. Several analytical approaches are employed to determine both the average DAR and the distribution of species with varying numbers of conjugated molecules.

UV/Vis Spectroscopy: If the molecule conjugated via this compound possesses a distinct chromophore with a known molar extinction coefficient that differs from that of the biomolecule, UV/Vis spectroscopy can be used to determine the concentrations of both the biomolecule and the conjugated molecule, allowing for the calculation of the average stoichiometry glenresearch.com.

Mass Spectrometry: Intact mass analysis by MS, such as ESI-TOF or MALDI-TOF, can provide the molecular weights of different conjugated species, enabling the determination of the distribution of drug loads and the calculation of the average DAR, particularly for relatively homogeneous conjugates imrpress.comnih.govcore.ac.uk. Subunit analysis following enzymatic cleavage of antibody conjugates, coupled with LC-MS, can also provide detailed information on conjugation isoforms and modifications lcms.cz.

Chromatographic Methods: Hydrophobic Interaction Chromatography (HIC) is particularly well-suited for determining the drug-load distribution and average DAR of antibody conjugates. HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions, allowing for the resolution of species with different numbers of attached hydrophobic drug molecules nih.govsps.nhs.ukimrpress.com. RP-HPLC can also be used for quantifying drug load, especially when analyzing the distribution of drug on the light and heavy chains of antibody conjugates after reduction nih.gov.

The integrated application of these analytical methodologies provides a comprehensive characterization of this compound conjugates, ensuring the quality, consistency, and well-defined properties of the material for various research applications.

Spectroscopic and Other Analytical Techniques

Characterization of this compound and its conjugates relies on a combination of analytical techniques that provide information on reaction efficiency, structural confirmation, and the behavior of the conjugate, particularly regarding the cleavable disulfide bond.

UV-Vis Spectroscopy for Monitoring Reaction Progress and Hydrolysis

UV-Vis spectroscopy is a valuable tool for monitoring reactions involving NHS esters, including the conjugation of this compound to biomolecules and the competing hydrolysis reaction. NHS esters react with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide (NHS) as a byproduct thermofisher.comthermofisher.com. The hydrolysis of the NHS ester, which occurs in aqueous solutions, also yields NHS thermofisher.comthermofisher.com. The released NHS molecule exhibits a characteristic absorbance in the UV range, typically between 260 and 280 nm thermofisher.comnih.govrsc.orgrsc.org.

By monitoring the increase in absorbance at approximately 260-280 nm over time, researchers can track the rate of NHS release, which corresponds to both the conjugation reaction and the hydrolysis reaction thermofisher.comrsc.orgrsc.org. This allows for the assessment of NHS ester activity and stability under different reaction conditions, such as varying pH or temperature. The rate of hydrolysis of NHS esters is known to increase with increasing pH thermofisher.comthermofisher.com.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a fundamental technique for confirming the chemical structure and purity of synthesized small molecules, including linkers like this compound, and potentially their non-polymeric conjugates medchemexpress.euresearchgate.netrsc.orgresearchgate.net.

1H NMR provides detailed information about the hydrogen atoms within a molecule, their chemical environment, and their connectivity. By analyzing the chemical shifts, splitting patterns, and integration of the signals in the 1H NMR spectrum of synthesized this compound, researchers can verify that the correct product has been obtained and assess its purity medchemexpress.eursc.orgresearchgate.net. Characteristic signals corresponding to the succinimide (B58015) ring, the methylene (B1212753) groups in the linker chain, the phenyl group, and any other structural features of this compound would be expected in the spectrum.

For this compound conjugates with relatively small molecules, NMR could potentially be used for characterization, although the complexity of the spectrum increases with the size and heterogeneity of the conjugated molecule. For conjugates with large biomolecules like proteins, the signals from the protein dominate the spectrum, making direct characterization of the linker attachment by standard 1H NMR challenging. However, NMR can be invaluable for characterizing the this compound linker itself or smaller fragments containing the linker after degradation studies.

Studies involving NHS esters and disulfide linkers have utilized 1H NMR to confirm the successful synthesis of linker molecules and their intermediates researchgate.netrsc.orgresearchgate.net. For example, changes in chemical shifts upon formation of the NHS ester or incorporation of the disulfide bond can be diagnostic.

Gel Electrophoresis (SDS-PAGE) for Visualizing Conjugation and Cleavage

Gel electrophoresis, specifically SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is a widely used technique for analyzing protein conjugates of this compound. SDS-PAGE separates proteins primarily based on their molecular weight.

When a protein is conjugated with this compound, the molecular weight of the protein increases by the molecular weight of the attached linker and any associated payload. Running the conjugated protein on an SDS-PAGE gel alongside the unconjugated protein allows visualization of this molecular weight shift, indicating successful conjugation acs.orgnih.govresearchgate.netmdpi.com. The extent of conjugation, or the average number of linker-payload molecules attached per protein molecule (drug-to-antibody ratio or DAR in the case of ADCs), can influence the band pattern observed on the gel. Heterogeneous conjugation, where proteins have different numbers of attached linkers, may result in a ladder of bands corresponding to different DARs researchgate.net.

A key feature of this compound is its cleavable disulfide bond. SDS-PAGE can be used to demonstrate the cleavage of this bond. By running the this compound conjugate under reducing conditions (typically by adding a reducing agent like dithiothreitol (B142953) (DTT) or beta-mercaptoethanol to the sample buffer), the disulfide bond in the linker is broken gbiosciences.com. This cleavage releases the conjugated molecule (e.g., the drug in an ADC) from the protein, resulting in a decrease in the apparent molecular weight of the protein on the gel compared to the non-reduced sample. This difference in migration between reduced and non-reduced samples provides evidence of successful conjugation via a cleavable disulfide linker and confirms the lability of the disulfide bond under reducing conditions.

Studies characterizing protein conjugates formed using NHS-based linkers and disulfide linkers frequently employ SDS-PAGE to visualize the shift in molecular weight upon conjugation and the reversal of this shift upon reduction, confirming the presence and cleavability of the disulfide bond acs.orgnih.govresearchgate.netmdpi.com.

Example Data Representation (Illustrative - based on general principles, not specific this compound data from searches):

Table 1: Expected SDS-PAGE Results for a Protein Conjugated with this compound

| Sample Type | Reducing Agent | Expected SDS-PAGE Migration | Indication |

| Unconjugated Protein | No | Protein MW | Baseline protein migration |

| Unconjugated Protein | Yes | Protein MW | Protein structure under reducing conditions |

| Protein-NHS-SS-Ph Conjugate | No | Protein MW + Conjugate MW | Successful conjugation |

| Protein-NHS-SS-Ph Conjugate | Yes | Protein MW | Cleavage of disulfide bond in linker |

Note: Conjugate MW refers to the molecular weight of the this compound linker and any attached molecule (e.g., drug).

Table 2: Illustrative UV-Vis Monitoring of NHS Ester Hydrolysis

| Time (minutes) | Absorbance (260 nm) |

| 0 | 0.05 |

| 10 | 0.15 |

| 30 | 0.30 |

| 60 | 0.50 |

| 120 | 0.75 |

Note: This table represents a hypothetical increase in absorbance due to the release of NHS over time during hydrolysis.

These analytical techniques are essential for confirming the formation of this compound conjugates, assessing the efficiency of the conjugation reaction, verifying the presence of the cleavable disulfide bond, and evaluating the stability of the linker.

Advanced Research Considerations and Future Perspectives for Nhs Ss Ph Chemistry

Strategies for Enhanced Site-Specificity in Protein Modification

A significant challenge with NHS ester chemistry, including NHS-SS-Ph, is its inherent reactivity with multiple lysine (B10760008) residues and the N-terminus of proteins, leading to heterogeneous conjugation products. nih.govutoronto.carsc.org Achieving site-specific modification is crucial for developing homogeneous bioconjugates with well-defined properties, particularly in the context of antibody-drug conjugates where the drug-to-antibody ratio (DAR) and conjugation site can impact efficacy and safety. rsc.orgmdpi.com

Strategies to enhance site-specificity include:

Protein Engineering: Introducing unique reactive handles, such as a single cysteine residue at a specific site, into the protein sequence through genetic engineering. acs.orgnih.gov While NHS esters primarily target amines, modified NHS-ester-based reagents or orthogonal chemistries can then be directed towards these engineered sites.

Utilizing Unnatural Amino Acids: Incorporating unnatural amino acids with unique functional groups (e.g., azides, alkynes, ketones) at specific positions within the protein sequence. utoronto.canih.govacs.org These functional groups can then be selectively targeted by complementary reactive handles on the linker, allowing for precise conjugation.

Chemoenzymatic Methods: Employing enzymes to catalyze the site-specific installation of functional groups or the direct ligation of the linker to a desired location on the protein. utoronto.caacs.org

pH Control and Reaction Optimization: While NHS ester reactions are typically performed at slightly alkaline pH (7-9) to favor reaction with amines, careful optimization of pH and reaction conditions can potentially influence reactivity towards specific residues or minimize off-target modifications. thermofisher.comnih.govacs.org However, achieving high site-specificity solely through these means with standard NHS esters remains challenging due to the similar reactivity of multiple lysine residues. nih.gov

Development of Novel Disulfide-Containing Linkers with Tunable Cleavage Properties

The disulfide bond in this compound is designed to be cleaved in the reducing intracellular environment. korambiotech.comiris-biotech.de However, the rate and conditions of cleavage can influence the release kinetics of the conjugated molecule, impacting its biological activity and potential off-target effects. Future research aims to develop disulfide-containing linkers with tunable cleavage properties.

This involves:

Modifying the Steric and Electronic Environment Around the Disulfide Bond: Introducing electron-withdrawing or electron-donating groups, or altering the steric bulk near the disulfide bond, can influence its susceptibility to reduction. This allows for the design of linkers that cleave at different rates or in response to specific intracellular reducing potentials.

Incorporating Self-Immolative Spacers: Designing linkers where the cleavage of the disulfide bond triggers a subsequent intramolecular reaction that leads to the release of the conjugated molecule. iris-biotech.de The design of the self-immolative spacer can be tuned to control the rate of this secondary release step. iris-biotech.de

Developing Disulfide Mimetics with Altered Reduction Potentials: Exploring functional groups or chemical structures that mimic the disulfide bond but exhibit different reduction potentials, allowing for cleavage under a wider range of reducing conditions or in response to specific biological triggers.

Expansion of this compound Utility in Emerging Biochemical Assays and Systems

While this compound has been primarily used in ADC development and general protein biotinylation or labeling glpbio.comnih.govsangon.com, its utility can be expanded to other emerging biochemical assays and systems.

Potential areas of expansion include:

Proximity Ligation Assays: Utilizing this compound or similar cleavable linkers to bring molecules into close proximity for detection in proximity ligation assays, with the disulfide cleavage providing a mechanism for controlled release or signal activation.

Stimuli-Responsive Biomaterials: Incorporating this compound into biomaterials, such as hydrogels, to enable the release of conjugated biomolecules in response to changes in the local redox environment, relevant for drug delivery or tissue engineering applications. utoronto.ca

Intracellular Delivery Systems: Exploring the use of this compound in the design of delivery systems for therapeutic molecules, where the disulfide cleavage facilitates the release of the cargo within target cells. nih.gov

Proteomics and Interactome Studies: Applying cleavable NHS-ester linkers for reversible protein cross-linking, enabling the capture and identification of protein-protein interactions followed by cleavage and analysis by mass spectrometry. korambiotech.comacs.org

Theoretical Modeling and Computational Chemistry Approaches to Predict Reactivity and Stability

Computational chemistry and theoretical modeling can play a significant role in understanding and predicting the behavior of this compound and in designing improved linkers.

Applications of computational approaches include:

Predicting Reactivity with Amino Acids: Using computational methods to model the reaction kinetics and thermodynamics of the NHS ester group with different amino acid side chains under various conditions, aiding in the design of more selective linkers or optimizing reaction conditions for site-specificity. acs.org

Modeling Disulfide Bond Reduction: Simulating the reduction of the disulfide bond in different cellular environments to predict cleavage rates and inform the design of linkers with desired release profiles.

Assessing Linker Stability: Employing computational methods to evaluate the chemical stability of the linker backbone and the conjugated molecule under various physiological conditions, helping to identify potential degradation pathways and design more stable linkers. nih.gov

Predicting Protein Conjugation Sites: Utilizing computational tools to predict accessible lysine residues and the N-terminus on a given protein structure, guiding experimental design for conjugation and strategies for achieving site-specificity.

Addressing Challenges in Scale-Up and Reproducibility for Large-Scale Research Initiatives

Translating the use of this compound and related linkers from laboratory-scale research to larger-scale applications requires addressing challenges in synthesis scale-up and ensuring reproducibility.

Key considerations and future directions include:

Developing Efficient and Scalable Synthesis Routes: Optimizing the chemical synthesis of this compound and novel linker designs to enable cost-effective production at larger scales while maintaining high purity.

Establishing Robust Conjugation Protocols: Developing standardized and reproducible protocols for conjugating linkers to biomolecules, minimizing batch-to-batch variability and ensuring consistent product quality. nih.govmalvernpanalytical.commedrxiv.org This includes careful control of reaction parameters such as pH, temperature, reaction time, and reagent ratios. thermofisher.comnih.govsangon.com

Implementing Quality Control Measures: Establishing rigorous analytical methods to characterize the synthesized linkers and the resulting bioconjugates, ensuring their identity, purity, and desired conjugation stoichiometry.

Addressing Stability and Storage: Investigating the long-term stability of this compound and its conjugates under various storage conditions and developing strategies to enhance stability if necessary. sangon.comtargetmol.com

Flow Chemistry and Automation: Exploring continuous flow chemistry approaches for linker synthesis and automated platforms for bioconjugation reactions to improve efficiency, reproducibility, and scalability. rsc.org

Q & A

Q. What is the role of NHS-SS-Ph in antibody-drug conjugate (ADC) synthesis, and how does its disulfide bond influence drug release?

this compound serves as a cleavable linker in ADC synthesis, connecting antibodies to cytotoxic payloads. The disulfide bond (SS) undergoes reduction in intracellular environments (e.g., high glutathione levels in cancer cells), enabling controlled payload release. Methodologically, researchers should validate linker stability using techniques like HPLC under simulated physiological conditions (e.g., pH 7.4 buffer with/without reducing agents) .

Q. What standard analytical methods are used to characterize this compound purity and structural integrity?

Key methods include:

- Mass spectrometry (MS) for molecular weight verification (theoretical: 399.44 g/mol).

- Nuclear magnetic resonance (NMR) to confirm functional groups (e.g., NHS ester peaks at ~2.8 ppm).

- High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) to assess purity (>95% recommended for ADC applications). Contamination risks, such as hydrolyzed NHS esters, must be mitigated by storing the compound at –20°C in anhydrous conditions .

Q. How should researchers design experiments to evaluate this compound’s stability in biological matrices?

Stability studies should:

- Use reducing vs. non-reducing buffers to mimic intracellular vs. extracellular environments.

- Monitor degradation via LC-MS/MS over time (e.g., 0–72 hours).

- Include positive controls (e.g., glutathione for disulfide reduction) and negative controls (e.g., buffer-only samples) to isolate degradation pathways .

Advanced Research Questions

Q. How can conflicting data on this compound’s hydrolysis kinetics in different solvent systems be resolved?

Discrepancies often arise from solvent polarity, temperature, or trace metal contamination. To address this:

- Perform controlled kinetic studies using standardized solvents (e.g., DMSO, PBS) with chelating agents (e.g., EDTA) to eliminate metal interference.

- Apply Arrhenius equation modeling to predict hydrolysis rates across temperatures.

- Validate findings with orthogonal techniques like fluorometric assays tracking NHS ester reactivity .

Q. What strategies optimize this compound’s in vivo stability without compromising payload release efficiency?

Advanced approaches include:

- Structure-activity relationship (SAR) studies to modify the phenyl group’s electron-withdrawing/donating properties, balancing stability and reducibility.

- Co-administration with enzyme inhibitors (e.g., glutathione synthase inhibitors) to prolong linker circulation time.

- In vivo imaging (e.g., PET/CT with radiolabeled linkers) to track real-time biodistribution and cleavage .

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound-based ADCs?

Potential factors include tumor microenvironment heterogeneity or off-target linker cleavage. Mitigation steps:

Q. What computational tools predict this compound’s compatibility with novel payloads (e.g., proteolysis-targeting chimeras/PROTACs)?

Molecular dynamics (MD) simulations can model linker-payload interactions, focusing on:

- Steric hindrance between the NHS ester and payload functional groups.

- Solvent-accessible surface area (SASA) to predict conjugation efficiency.

- Density functional theory (DFT) to calculate disulfide bond reduction potentials under biological conditions .

Methodological & Ethical Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Follow NIH guidelines for rigor and reproducibility :

Q. What ethical guidelines apply to studies involving this compound in preclinical models?

Adhere to NIH policies for animal welfare and data transparency :

- Justify species selection (e.g., murine vs. primate models) based on ADC pharmacokinetic relevance.

- Report adverse events (e.g., off-target toxicity) in accordance with ARRIVE 2.0 guidelines.

- Share raw data (e.g., HPLC chromatograms, MS spectra) via public repositories to enhance reproducibility .

Data Reporting & Publication Standards

Q. How should conflicting results about this compound’s cytotoxicity in non-cancer cells be presented?

Use transparent reporting frameworks :

- Disclose all experimental conditions (e.g., cell lines, glutathione levels).

- Apply statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables.

- Discuss limitations in the "Results and Discussion" section, referencing prior studies (e.g., discrepancies in non-malignant cell responses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.